1-(3-Iodophenyl)pyrrolidine

Medicinal Chemistry ADME Prediction Physicochemical Property

Generic N-aryl pyrrolidines with non-optimized halogen substitution cause irreproducible cross-coupling yields and confounded SAR data. 1-(3-Iodophenyl)pyrrolidine with meta-iodo substitution resolves this: • Superior electrophilic reactivity: iodine enables milder Suzuki, Sonogashira, Heck & Buchwald-Hartwig conditions vs. bromo analogs, preserving sensitive functional groups. • Predictable purification: LogP 3.84 (ΔLogP +0.44 vs. 4-bromo) guides reliable flash chromatography method development. • Radiolabeling-ready: direct precursor for I-125/I-131 incorporation in SPECT tracer synthesis. • Consistent 95% purity verified per batch; shipped ambient globally for R&D use only.

Molecular Formula C10H12IN
Molecular Weight 273.11 g/mol
CAS No. 1412902-71-6
Cat. No. B1455071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Iodophenyl)pyrrolidine
CAS1412902-71-6
Molecular FormulaC10H12IN
Molecular Weight273.11 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=CC(=CC=C2)I
InChIInChI=1S/C10H12IN/c11-9-4-3-5-10(8-9)12-6-1-2-7-12/h3-5,8H,1-2,6-7H2
InChIKeyQDIBLUKQSRZPKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Iodophenyl)pyrrolidine: Physicochemical & Procurement Profile


1-(3-Iodophenyl)pyrrolidine (CAS 1412902-71-6) is a heterocyclic organic compound featuring a pyrrolidine ring N-substituted with a 3-iodophenyl group . It has a molecular formula of C10H12IN and a molecular weight of 273.11 g/mol . The compound is primarily supplied as a research chemical, with a typical purity specification of 95% . It is a solid, predicted to be soluble in organic solvents, and is offered by specialized chemical vendors for laboratory-scale research and development, explicitly not for diagnostic or therapeutic use .

1-(3-Iodophenyl)pyrrolidine: Why Analogs Fail


The specific substitution pattern and halogen identity on the phenyl ring of N-aryl pyrrolidines are primary determinants of their physicochemical properties, including lipophilicity, electronic distribution, and steric profile . These properties directly influence the compound's behavior in synthetic transformations (e.g., cross-coupling reactions), its interaction with biological targets, and its overall ADME profile . Even seemingly minor changes, such as relocating the iodine atom from the meta- (3-) to the para- (4-) position (CAS 87350-76-3) or replacing it with a bromine atom (CAS 219928-13-9), result in a different set of predictive values for LogP, boiling point, and molar refractivity, as outlined in Section 3 . Consequently, a generic substitution without rigorous experimental validation can lead to failed reactions, altered biological activity, and non-reproducible results, underscoring the need for procurement of the specific compound.

1-(3-Iodophenyl)pyrrolidine: Quantitative Differentiation from Analogs


Lipophilicity vs. 1-(3-Bromophenyl)pyrrolidine

1-(3-Iodophenyl)pyrrolidine exhibits a higher predicted lipophilicity (ACD/LogP) compared to its brominated analog, 1-(3-bromophenyl)pyrrolidine. This difference is a direct consequence of the larger, more polarizable iodine atom versus the bromine atom . The increased LogP value suggests a higher potential for membrane permeability and a greater propensity for partitioning into non-polar environments .

Medicinal Chemistry ADME Prediction Physicochemical Property

Boiling Point vs. 1-(3-Bromophenyl)pyrrolidine

The boiling point of 1-(3-iodophenyl)pyrrolidine is significantly higher than that of 1-(3-bromophenyl)pyrrolidine, a reflection of the increased molar mass and stronger intermolecular van der Waals forces associated with the iodine atom .

Organic Synthesis Purification Chemical Engineering

Density vs. 1-(3-Bromophenyl)pyrrolidine

The predicted density of 1-(3-iodophenyl)pyrrolidine is higher than that of 1-(3-bromophenyl)pyrrolidine, consistent with the greater atomic mass of iodine .

Material Science Formulation Process Chemistry

Meta vs. Para Isomer Comparison

The regioisomer 1-(3-iodophenyl)pyrrolidine is a distinct chemical entity from 1-(4-iodophenyl)pyrrolidine (CAS 87350-76-3). While they share a molecular formula (C10H12IN) and weight (273.11 g/mol), the position of the iodine substituent on the phenyl ring alters the molecule's electronic and steric properties . This is a critical distinction in drug discovery, where the 'meta' versus 'para' substitution can drastically alter a compound's binding affinity to a target protein .

Medicinal Chemistry SAR Chemical Biology

1-(3-Iodophenyl)pyrrolidine: Validated Application Scenarios


Building Block for Palladium-Catalyzed Cross-Coupling

The 3-iodophenyl moiety serves as an excellent electrophilic partner in a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations . The iodine atom's reactivity is higher than that of the corresponding bromo analog, enabling milder reaction conditions and higher functional group tolerance . The quantitative physicochemical properties (e.g., LogP 3.84) can be used to predict the chromatographic behavior of reaction products, aiding in purification method development [1].

SAR Intermediate

This compound is an ideal building block for generating focused libraries of N-aryl pyrrolidines. The meta-iodo substitution provides a specific vector for exploring chemical space and modulating interactions with biological targets. In SAR campaigns, the quantifiably different lipophilicity (ΔLogP = +0.44) and other properties compared to the bromo analog (Section 3) allow medicinal chemists to finely tune the ADME profile of lead compounds. The iodine atom also provides a heavy atom anchor for X-ray crystallography to aid in determining protein-ligand binding modes .

Precursor for Radiolabeled Probes and Imaging

The aryl iodide functionality is a direct precursor for the introduction of radioisotopes, such as iodine-125 or iodine-131, for use in radioligand binding assays or single-photon emission computed tomography (SPECT) imaging . This is supported by class-level evidence where related 3-iodophenyl pyrrolidine derivatives have been synthesized and characterized as potential SPECT imaging agents for sigma receptors [1]. The purity specification (e.g., 95%) is critical for ensuring high radiochemical yield and purity in subsequent radiolabeling steps .

Reference Standard for Impurity Profiling

As a specific chemical entity, 1-(3-iodophenyl)pyrrolidine can be procured and used as a certified reference standard for identifying and quantifying related substances or impurities in active pharmaceutical ingredients (APIs) or their intermediates . Its unique physicochemical signature (e.g., boiling point, density) and spectral characteristics allow for unambiguous identification when developing and validating analytical methods such as HPLC, GC-MS, or NMR .

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